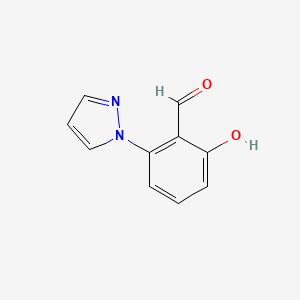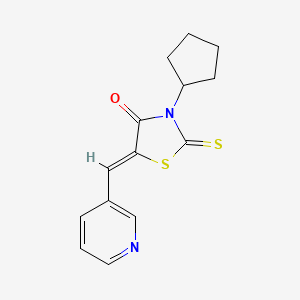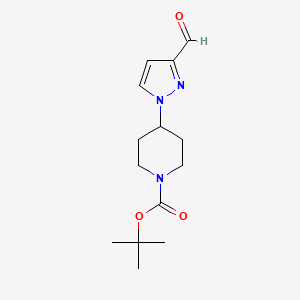![molecular formula C9H13ClO4S B2796703 Methyl 2-chlorosulfonylbicyclo[2.2.1]heptane-1-carboxylate CAS No. 2090038-37-0](/img/structure/B2796703.png)
Methyl 2-chlorosulfonylbicyclo[2.2.1]heptane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-chlorosulfonylbicyclo[2.2.1]heptane-1-carboxylate is a chemical compound known for its unique bicyclic structure. This compound is characterized by the presence of a chlorosulfonyl group and a carboxylate ester group attached to a bicyclo[2.2.1]heptane framework. The compound’s structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chlorosulfonylbicyclo[2.2.1]heptane-1-carboxylate typically involves the reaction of bicyclo[2.2.1]heptane-1-carboxylic acid with chlorosulfonic acid, followed by esterification with methanol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality and efficient production rates. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the compound .
化学反应分析
Types of Reactions
Methyl 2-chlorosulfonylbicyclo[2.2.1]heptane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.
Oxidation Reactions: Oxidation of the bicyclic framework can lead to the formation of ketones and other oxidized products.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, ketones, and various substituted bicyclo[2.2.1]heptane compounds. These products have diverse applications in chemical synthesis and industrial processes .
科学研究应用
Methyl 2-chlorosulfonylbicyclo[2.2.1]heptane-1-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of Methyl 2-chlorosulfonylbicyclo[2.2.1]heptane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
- Methyl 2-sulfonylbicyclo[2.2.1]heptane-1-carboxylate
- Methyl 2-chlorobicyclo[2.2.1]heptane-1-carboxylate
- Methyl 2-bromosulfonylbicyclo[2.2.1]heptane-1-carboxylate
Uniqueness
Methyl 2-chlorosulfonylbicyclo[2.2.1]heptane-1-carboxylate is unique due to the presence of both the chlorosulfonyl and carboxylate ester groups on the bicyclic framework. This combination of functional groups imparts specific reactivity and properties that are not observed in similar compounds. The compound’s ability to undergo diverse chemical reactions and its applications in various fields highlight its significance in scientific research and industrial processes .
属性
IUPAC Name |
methyl 2-chlorosulfonylbicyclo[2.2.1]heptane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO4S/c1-14-8(11)9-3-2-6(5-9)4-7(9)15(10,12)13/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXDFKIKOMGXQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)CC2S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
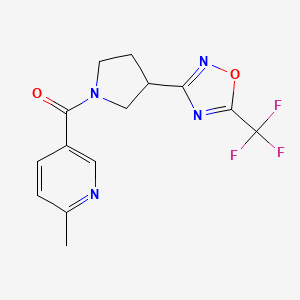
![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2796624.png)
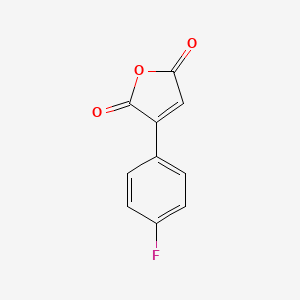
![4-acetyl-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2796626.png)
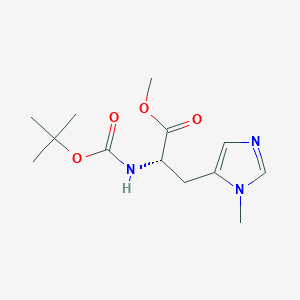
![N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/new.no-structure.jpg)
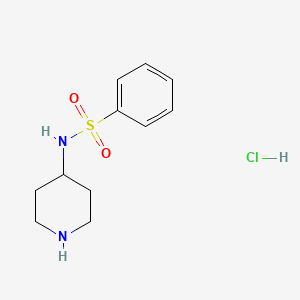
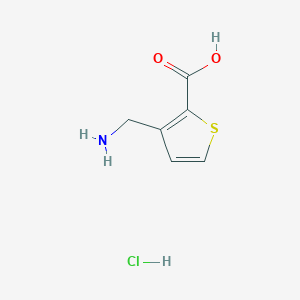
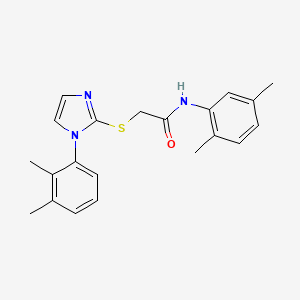
![5-METHYL-2-[(3-PHENOXYPROPYL)SULFANYL]-1H-1,3-BENZODIAZOLE](/img/structure/B2796638.png)
